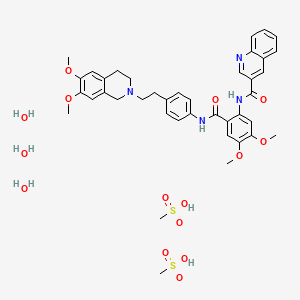
3-(4-(羟甲基)苯氧基)邻苯二甲腈
描述
Phthalonitriles are a class of organic compounds that serve as precursors to phthalocyanines, which are of significant interest due to their applications in materials science, chemistry, and biology. The compound "3-(4-(Hydroxymethyl)phenoxy)phthalonitrile" is not directly mentioned in the provided papers, but the papers discuss various substituted phthalonitriles, which can offer insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of substituted phthalonitriles typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile was achieved by displacing a nitro group in 4-nitrophthalonitrile with an aminophenoxy fragment, followed by diazotization and reduction . Similarly, the synthesis of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile was prepared by nucleophilic substitution of a nitro group and bromine in 4-bromo-5-nitrophathalonitrile . These methods suggest that the synthesis of "3-(4-(Hydroxymethyl)phenoxy)phthalonitrile" would likely involve a similar strategy of nucleophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of substituted phthalonitriles is often confirmed using various spectroscopic techniques and computational studies. For example, the molecular geometry of a trifluoromethyl substituted phthalonitrile was determined using X-ray crystallography and compared with computational methods like Hartree-Fock (HF) and density functional theory (DFT) . The structural confirmation of other substituted phthalonitriles was affirmed using single TOF mass spectrometry and single crystal X-ray crystallography . These techniques would be applicable to determine the molecular structure of "3-(4-(Hydroxymethyl)phenoxy)phthalonitrile".
Chemical Reactions Analysis
Substituted phthalonitriles can undergo various chemical reactions, including click reactions to form triazole rings and condensation reactions to form Schiff bases . The reactivity of "3-(4-(Hydroxymethyl)phenoxy)phthalonitrile" would be influenced by the presence of the hydroxymethyl group, which could potentially participate in further chemical transformations, such as esterification or etherification.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted phthalonitriles are influenced by their substituents. For example, the introduction of a trifluoromethyl group can significantly alter the electronic properties of the compound . The spectral properties, such as UV-Vis absorption, are also affected by the nature of the substituents, as seen in the bathochromic shift observed for tetra-α-substituted phthalocyanines . The hydroxymethyl group in "3-(4-(Hydroxymethyl)phenoxy)phthalonitrile" would likely affect its solubility, reactivity, and spectral properties, which could be studied using similar methods as those described in the papers.
科学研究应用
环己烯氧化中的催化活性
邻苯二甲腈衍生物,包括与 3-(4-(羟甲基)苯氧基)邻苯二甲腈 相似的结构,已用于催化。例如,由邻苯二甲腈衍生物合成的新的可溶性外围四取代 Co(II)、Fe(II) 酞菁在环己烯的氧化中表现出催化活性。发现这些酞菁配合物可有效选择性氧化环己烯,产生 2-环己烯-1-醇作为主要产物,次要产物包括 2-环己烯-1-酮和环己烯氧化物。这表明邻苯二甲腈衍生物在催化过程中具有潜力,特别是在选择性氧化反应中 (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013)。
安全和危害
“3-(4-(Hydroxymethyl)phenoxy)phthalonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
3-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c16-8-12-2-1-3-15(14(12)9-17)19-13-6-4-11(10-18)5-7-13/h1-7,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNLKRIYTJEXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)CO)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701949 | |
| Record name | 3-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
649553-08-2 | |
| Record name | 3-[4-(Hydroxymethyl)phenoxy]-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649553-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)










